1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline
Description
Chemical classification of beta-carbolines
beta-Carbolines constitute a remarkable family of tricyclic heterocyclic compounds characterized by their fundamental 9H-pyrido[3,4-b]indole framework. These compounds belong to the broader category of indole alkaloids and are distinguished by their pyridine ring fused to an indole skeleton, creating a three-ringed structure with variable saturation patterns in the third ring. The basic beta-carboline structure serves as the parent framework for more than one hundred alkaloids and synthetic compounds, with biological effects dependent on their respective substituents. The classification system for carbolines is based on the degree of saturation, encompassing fully saturated 1,2,3,4-tetrahydro derivatives, partially saturated 3,4-dihydro compounds, and fully unsaturated beta-carbolines. Additionally, the position of the nitrogen atom in the C-ring allows for further categorization into alpha-, beta-, gamma-, or delta-carbolines, with beta-carbolines representing the most extensively studied subfamily.
The structural similarity between beta-carbolines and tryptamine is particularly noteworthy, as beta-carbolines can be conceptualized as tryptamine derivatives where the ethylamine chain has been reconnected to the indole ring via an additional carbon atom. This structural relationship explains the biosynthetic pathways observed in nature, where tryptamine and related tryptophan derivatives serve as precursors for beta-carboline formation. The classification system extends to include various substituent patterns, with particular attention paid to substitutions at the C-1, C-3, C-6, C-7, and C-9 positions, each contributing distinct pharmacological properties to the resulting compounds.
Historical development of beta-carboline chemistry
The historical development of beta-carboline chemistry traces back to the mid-19th century, with harmine representing one of the earliest isolated and characterized members of this compound class. Harmine was first isolated and named in 1848 from Peganum harmala seeds, establishing the foundation for subsequent beta-carboline research. The structural elucidation of harmine was completed in 1927, providing crucial insights into the beta-carboline framework that would guide future synthetic efforts. The discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler revolutionized beta-carboline synthesis, providing a reliable method for constructing these tricyclic systems through the condensation of beta-arylethylamines with aldehydes or ketones followed by ring closure.
The systematic study of beta-carboline synthesis gained momentum throughout the 20th century, with researchers developing increasingly sophisticated synthetic methodologies. The Pictet-Spengler reaction emerged as the most widely employed synthetic approach, particularly for accessing tetrahydro-beta-carboline derivatives from tryptamine and tryptophan precursors. Recent decades have witnessed significant advances in beta-carboline chemistry, with emphasis on developing novel synthetic routes and exploring diverse substitution patterns. The last five years have been particularly productive, with researchers focusing on both naturally occurring beta-carbolines and synthetic derivatives designed for specific therapeutic applications.
The evolution of beta-carboline chemistry has been closely linked to advances in analytical techniques and synthetic methodology. Modern approaches include classical methods such as the Pictet-Spengler reaction alongside contemporary techniques including microwave-assisted synthesis and environmentally friendly synthetic protocols. The development of solid-phase combinatorial chemistry approaches has further expanded the accessibility of beta-carboline libraries for pharmaceutical screening.
Significance of thiophene substitution in heterocyclic compounds
Thiophene represents one of the most pharmaceutically important heterocyclic scaffolds, characterized by its five-membered ring structure containing a sulfur atom at the 1-position. The significance of thiophene in drug development stems from its remarkable similarity to benzene in terms of physicochemical properties, making it an excellent bioisosteric replacement. The boiling point of thiophene at 84.4°C closely matches that of benzene at 81.1°C, exemplifying this bioisosteric relationship. Thiophene derivatives demonstrate exceptional pharmacological diversity, exhibiting antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities.
The incorporation of thiophene moieties into heterocyclic compounds has proven particularly valuable in medicinal chemistry due to the unique electronic properties imparted by the sulfur atom. The electron pairs on sulfur are significantly delocalized within the pi-electron system, resulting in high reactivity similar to benzene derivatives. This electronic character enables thiophene to undergo various electrophilic substitution reactions, including sulfonation, nitration, halogenation, and acylation, while remaining resistant to alkylation and oxidation. These synthetic accessibility features make thiophene-containing compounds attractive targets for drug development and chemical modification.
Recent comprehensive analyses of thiophene derivatives have revealed their potential across diverse therapeutic areas. Structure-activity relationship studies have identified key structural elements necessary for biological activity, guiding rational drug design efforts. The versatility of thiophene synthesis pathways, encompassing both traditional approaches such as the Gewald reaction and modern techniques including microwave-assisted and green synthesis methods, has further enhanced the accessibility of thiophene-containing compounds. The biological potential of thiophene derivatives spans anti-cancer, anti-inflammatory, antiprotozoal, antibacterial, antioxidant, and antiviral activities, establishing thiophene as a privileged scaffold in pharmaceutical research.
Position of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-beta-carboline in medicinal chemistry
The compound 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-beta-carboline occupies a unique position in medicinal chemistry as a hybrid molecule combining two pharmacologically privileged scaffolds. Recent research has demonstrated the potential of 1-thienyl-beta-carboline derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase, enzymes critically involved in tryptophan metabolism and associated with Parkinson disease and depression. Specifically, compound CZ-17, a related 1-thienyl-beta-carboline derivative, exhibited moderate inhibitory activities against these targets with half-maximal inhibitory concentration values of 0.33 and 1.78 micromolar, respectively.
The therapeutic potential of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-beta-carboline extends to antiviral applications, particularly in human immunodeficiency virus research. Novel series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for anti-human immunodeficiency virus activity and p24 antigen production inhibition. These compounds were prepared using DL-tryptophan as starting material and characterized through comprehensive spectral analysis including proton nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and elemental analysis.
The structural features of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-beta-carboline that contribute to its medicinal chemistry relevance include the presence of a chiral center at the C-1 position, allowing for stereochemical optimization of biological activity. The compound contains both nitrogen and sulfur heteroatoms, providing multiple sites for potential protein interactions and metabolic modifications. The tetrahydropyridine ring system offers additional flexibility compared to fully aromatic beta-carbolines, potentially enhancing binding interactions with biological targets. The positioning of the thiophene substituent at the C-1 position provides optimal spatial orientation for interaction with enzyme active sites while maintaining the essential beta-carboline pharmacophore.
Structural features and nomenclature
The systematic nomenclature of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-beta-carboline follows International Union of Pure and Applied Chemistry conventions, with the complete name being 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. The compound is characterized by several key structural features that define its chemical and biological properties. The molecular formula C15H14N2S reflects the presence of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one sulfur atom within the molecular framework. The molecular weight of 254.35 grams per mole positions this compound within an optimal range for drug-like properties according to Lipinski's rule of five considerations.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C15H14N2S |
| Molecular Weight | 254.35 g/mol |
| CAS Registry Number | 169827-91-2 |
| Exact Mass | 254.088 g/mol |
| Polar Surface Area | 56.06 Ų |
| LogP Value | 3.79 |
The structural framework consists of three fused ring systems: a benzene ring (A-ring), a pyridine ring (B-ring), and a partially saturated six-membered ring (C-ring) containing nitrogen. The thiophene substituent is attached at the C-1 position of the tetrahydropyridine ring, creating a chiral center that can exist in two enantiomeric forms. The tetrahydro designation indicates that the C-ring is partially saturated, specifically at the C-2, C-3, and C-4 positions, while maintaining the aromatic character of the A- and B-rings.
The Standard International Chemical Identifier for this compound is InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2, providing a unique digital representation of the molecular structure. The corresponding Simplified Molecular-Input Line-Entry System notation is C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4, offering a linear representation suitable for database searches and computational applications. The canonical SMILES representation maintains the same structure while providing standardized atom ordering and stereochemical specifications.
Properties
IUPAC Name |
1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-5-12-10(4-1)11-7-8-16-15(14(11)17-12)13-6-3-9-18-13/h1-6,9,15-17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBSTHZLNWEZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398423 | |
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169827-91-2 | |
| Record name | 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example from Literature
- The reaction of tryptophan methyl esters with 5-bromo-2-thiophenecarbaldehyde under room temperature, non-stereoselective conditions yielded both cis- and trans-1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline derivatives. The trans-isomer precipitated and was isolated by filtration, while the cis- and trans-mixture was separated by flash chromatography using dichloromethane as eluent.
Electrochemical Synthesis in Deep Eutectic Solvents (DES)
A recent and innovative method involves the use of electrochemical (EC) synthesis in deep eutectic solvents, which offers a green, efficient, and scalable alternative to classical methods.
- Principle : The reaction is conducted in a DES medium (e.g., choline chloride and ethylene glycol in a 1:2 molar ratio), which acts as solvent, catalyst, and electrolyte.
- Process : The synthesis is performed in a two-step, one-pot electrochemical reaction:
- Formation of the Schiff base intermediate at elevated temperature (around 80 °C) under constant current (20 mA).
- Cyclization catalyzed by acid (2 N HCl) at room temperature under continued electrochemical conditions.
- Advantages : This method reduces reaction time significantly (from hours to minutes), eliminates hazardous catalysts, lowers energy consumption, and improves yields.
- Yields : For example, the electrochemical synthesis of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline in DES achieved yields up to 90%, compared to 60% in ethanol under electrochemical conditions and 90% under conventional stirring but with longer reaction times.
Data Table: Comparison of Synthesis Conditions and Yields for a Model β-Carboline Derivative
| Entry | Method | Solvent | Current (mA) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Conventional stirring | Ethanol | N/A | 4 hours | 90 |
| 2 | Electrochemical | Ethanol | 20 | 20 minutes | 60 |
| 3 | Electrochemical (DES) | Choline chloride:ethylene glycol (1:2) | 20 | 30 minutes | 90 |
Note: Data adapted from electrochemical synthesis studies of tetrahydro-β-carbolines.
Solvent and Catalyst Effects
- 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been reported as an effective solvent and catalyst for the Pictet-Spengler reaction, promoting the formation of tetrahydro-β-carbolines with high yields and ease of product isolation by simple distillation of HFIP.
- Acid Catalysts : Strong acids such as 2 N HCl are commonly used to catalyze both imine formation and cyclization steps.
- Green Solvents : DESs represent a sustainable alternative, combining solvent and catalytic roles, reducing environmental impact.
Diastereomeric Considerations and Post-Synthesis Modifications
- The reaction typically yields both cis- and trans-diastereomers of the tetrahydro-β-carboline.
- Separation is achieved by crystallization or chromatographic techniques.
- Further functionalization, such as reaction with isocyanates to form hydantoin derivatives, has been demonstrated, with reaction rates differing between cis- and trans-isomers.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Pictet-Spengler Reaction | Acid-catalyzed condensation in organic solvents | Well-established, high yields for some substrates | Longer reaction times, use of hazardous acids |
| Electrochemical Synthesis in DES | Two-step, one-pot EC reaction in DES medium | Green, fast, high yield, scalable | Requires electrochemical setup |
| HFIP-mediated Pictet-Spengler | HFIP as solvent and catalyst | High yield, easy product isolation | HFIP cost and handling considerations |
Detailed Research Findings
- Electrochemical synthesis in DESs has been optimized to achieve high yields (up to 90%) of tetrahydro-β-carbolines, including derivatives with various aromatic aldehydes, demonstrating broad substrate scope and scalability.
- Electron-donating substituents on the aldehyde generally increase yields, while electron-withdrawing groups tend to decrease yields in the electrochemical method.
- The reaction is sensitive to substituent position and nature; for example, para-hydroxybenzaldehydes were unsuccessful due to oxidation issues.
- Classical methods remain useful for stereoselective synthesis and for substrates incompatible with electrochemical conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-b-carboline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboline core can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives of the carboline core.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline and its derivatives as anticancer agents.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study synthesized several β-carboline derivatives and tested their anticancer activity against six tumor cell lines. Compounds with a thienyl group showed promising results with IC50 values lower than 20 μM, indicating strong cytotoxicity. Notably, the introduction of specific substituents at positions 1 and 7 of the β-carboline nucleus enhanced their activity .
- Structure-Activity Relationships : Investigations into structure-activity relationships (SAR) revealed that modifications at certain positions can significantly affect the compound's efficacy. For example, the presence of a 3-pyridyl or 2-thienyl substituent at position 1 was found to be detrimental to cytotoxic effects .
- In Vivo Studies : In vivo evaluations showed that selected compounds could inhibit tumor growth by over 40% in animal models such as Sarcoma 180 and Lewis lung cancer .
Antimalarial Activity
The antimalarial properties of this compound have also been explored extensively.
- Efficacy Against Plasmodium falciparum : A study evaluated the synthesized tetrahydro-β-carboline derivatives for their antiplasmodial activity against chloroquine-sensitive and resistant strains of P. falciparum. The results indicated moderate to potent activity, with specific derivatives showing IC50 values around 4.82 μg/mL for sensitive strains and slightly higher for resistant strains .
Biocatalysis and Chemical Synthesis
Beyond pharmacological applications, 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline has been utilized in biocatalytic processes.
- Enantioselective Resolution : The compound has been applied as a substrate in biotransformation processes using microbial catalysts like Rhodotorula mucilaginosa. This biocatalyst successfully resolved racemic mixtures of thienyl-containing phosphonates into optically pure products with high enantiomeric excess .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-b-carboline exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways. The thiophene ring may contribute to its ability to modulate electron transfer processes, while the carboline core could interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Thienyl vs. Aromatic Substituents : The thienyl group introduces sulfur-based aromaticity, which can enhance π-π stacking interactions with biological targets compared to phenyl or benzyl groups (e.g., LY-23728) . Its electron-rich nature may also improve binding to receptors like 5-HT2B or MAOs .
- Electron-Withdrawing Groups : Trifluoromethyl (-CF3) and trichloromethyl (-CCl3) substituents (e.g., compounds in ) increase electrophilicity and metabolic stability but reduce solubility compared to the thienyl group.
- Hybrid Structures : Compounds combining beta-carboline with indole (e.g., ) exhibit dual pharmacophores but lack the thienyl group’s unique electronic profile.
Pharmacological Implications
- Receptor Selectivity : The thienyl group’s sulfur atom may interact with cysteine residues in enzyme active sites, as seen in MAO inhibitors . In contrast, LY-23728’s dimethoxybenzyl group confers 5-HT2B receptor selectivity .
- Solubility and Bioavailability : Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility, whereas trifluoromethylated analogs () prioritize blood-brain barrier penetration. The thienyl group balances moderate solubility with membrane permeability.
Biological Activity
1-(2-Thienyl)-2,3,4,9-tetrahydro-1H-β-carboline is a compound belonging to the β-carboline family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its anticancer and antimalarial properties.
Synthesis of 1-(2-Thienyl)-2,3,4,9-Tetrahydro-1H-β-Carboline
The synthesis of this compound typically involves the Pictet-Spengler reaction using β-phenyltryptamine as a precursor. This reaction is diastereo-specific and has been shown to yield primarily the (1S*,4R*) diastereomer of 4-phenyl-1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline. The GABA-receptor activity of this compound suggests its potential in neurological applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of β-carboline derivatives. A series of novel N9-heterobivalent β-carbolines were synthesized and evaluated for their cytotoxicity against various tumor cell lines. Notably, compounds containing the thienyl group demonstrated significant cytotoxic effects with IC50 values lower than 20 μM. In vivo studies indicated that these compounds could inhibit tumor growth by over 40% in animal models .
Table 1: Anticancer Activity of β-Carboline Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Tumor Inhibition Rate (%) |
|---|---|---|---|
| 5b | Sarcoma 180 | <20 | >40 |
| 5w | Lewis Lung Cancer | <20 | >40 |
Additionally, structure-activity relationship (SAR) studies suggested that modifications at specific positions on the β-carboline core could enhance anticancer activity. For instance, 1-methylation and 7-methoxylation were favorable modifications .
Antimalarial Activity
The antimalarial properties of β-carbolines have also been extensively studied. A recent investigation into the antimalarial efficacy of various tetrahydro-β-carboline derivatives revealed that some compounds exhibited potent activity against Plasmodium falciparum. The compound with a thiophene ring substitution showed moderate to potent antimalarial activity with IC50 values indicating effective inhibition .
Table 2: Antimalarial Activity Against Plasmodium falciparum
| Compound | Strain Tested | IC50 (μg/mL) |
|---|---|---|
| 12b | 3D7 | 6.84 |
| 12b | RKL-9 | 8.66 |
In vivo studies demonstrated that when combined with standard antimalarial drugs like artesunate, these compounds significantly reduced parasitemia levels and improved survival rates in infected mice .
The mechanisms underlying the biological activities of 1-(2-thienyl)-2,3,4,9-tetrahydro-1H-β-carboline appear to be multifaceted:
- Cytotoxicity Mechanism : The cytotoxic effects against cancer cells may involve apoptosis induction and disruption of angiogenesis pathways .
- Antimalarial Mechanism : The antimalarial activity is likely due to interference with essential metabolic pathways in the parasites, although specific pathways remain under investigation .
Case Studies
Several case studies illustrate the efficacy of this compound in various biological contexts:
- Cytotoxicity in Tumor Models : In one study, mice treated with a specific β-carboline derivative showed a significant reduction in tumor size compared to control groups. This highlights the potential for these compounds in cancer therapeutics.
- Antimalarial Efficacy : Another study demonstrated that mice treated with a combination of a thienyl-substituted β-carboline and artesunate had a markedly extended survival time compared to those receiving artesunate alone .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-substituted tetrahydro-β-carboline derivatives, and how are intermediates purified?
- Answer : The Pictet-Spengler reaction is widely used, involving condensation of tryptophan derivatives (e.g., methyl ester) with aldehydes under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ at 0°C) . Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, 70–200 μm) with gradients like CH₂Cl₂/MeOH (99.5:0.5) to isolate stereoisomers . For example, 1-(4-chlorophenyl) derivatives were synthesized with yields up to 92% after crystallization from diethyl ether .
Q. What analytical techniques are essential for confirming the purity and structure of β-carboline derivatives?
- Answer : Key methods include:
- TLC for reaction monitoring (e.g., CH₂Cl₂/MeOH 98:2) .
- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry. For instance, ¹H-NMR of methyl-1-(4-chlorophenyl)-tetrahydro-β-carboline-3-carboxylate shows distinct aromatic proton shifts at δ 7.57–7.00 ppm and a singlet for OCH₃ at δ 3.29 ppm .
- Mass spectrometry (EI or HRMS) for molecular ion validation (e.g., m/z 421 [M⁺] ).
Q. What safety protocols are critical during β-carboline synthesis?
- Answer : Use nitrogen atmospheres for moisture-sensitive steps , handle chloroacetyl chloride (toxic) in fume hoods , and neutralize acidic waste with NH₄OH before disposal . Proper PPE (gloves, goggles) and adherence to institutional chemical hygiene plans are mandatory .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing 1-(2-thienyl)-tetrahydro-β-carboline derivatives be addressed?
- Answer : Stereoselectivity is influenced by reaction temperature and catalyst choice. For example, low temperatures (0°C) favor cis-isomer formation, while prolonged stirring (4 days) may equilibrate isomers . Chiral HPLC or enzymatic resolution can separate enantiomers, as demonstrated for 1-(3,4-dichlorophenyl) derivatives (77% yield, mp 162–165°C) . X-ray crystallography is recommended for absolute configuration determination .
Q. What methodologies resolve contradictions in reported bioactivity data for β-carboline derivatives?
- Answer : Discrepancies (e.g., PDE inhibition vs. neurotoxicity) require:
- Dose-response studies (IC₅₀/EC₅₀ determination) under standardized conditions .
- Meta-analysis of structural motifs (e.g., chloro vs. thienyl substituents) .
- In silico modeling (e.g., molecular docking to compare binding affinities for PDE isoforms) .
Q. How can ultrasound-assisted synthesis improve the efficiency of β-carboline derivatization?
- Answer : Ultrasound promotes faster reaction kinetics and higher yields in one-pot Ugi-azide/Pictet–Spengler reactions. For example, 2-tetrazolylmethyl derivatives (5a–f) were synthesized in 40–79% yields under mild conditions, avoiding traditional reflux . This method reduces side reactions and enhances regioselectivity for complex heterocycles.
Experimental Design & Data Analysis
Q. How to design SAR studies for β-carboline-based PDE inhibitors?
- Answer :
- Variable substituents : Synthesize derivatives with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups at the 1-position .
- Assay selection : Use recombinant PDE isoforms (e.g., PDE4B) in fluorescence-based assays with IBMX as a positive control .
- Data interpretation : Correlate substituent Hammett constants (σ) with inhibitory potency to identify electronic effects .
Q. What strategies validate the reproducibility of β-carboline synthetic protocols?
- Answer :
- Interlaboratory validation : Share detailed protocols (e.g., TFA volume, stirring duration) .
- Batch analysis : Compare elemental analysis results (e.g., C, H, N ±0.4%) across multiple syntheses .
- Open-access data : Publish NMR spectra and chromatograms in supplementary materials for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
